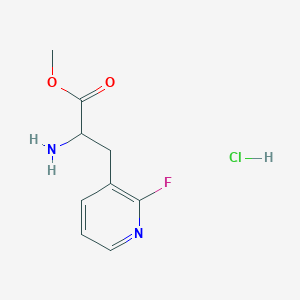

Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride

Description

Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride is a fluorinated pyridine derivative belonging to the class of amino acid ester hydrochlorides. Its structure features a 2-fluoropyridin-3-yl substituent attached to a propanoate backbone, with a methyl ester and hydrochloride salt. This compound is of interest in medicinal chemistry and drug synthesis due to the pyridine ring’s electronic properties and fluorine’s role in modulating bioavailability and metabolic stability.

Properties

IUPAC Name |

methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIIGJYXQQUTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(N=CC=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Aromatic Substitution of Pyridine Precursors

A common approach involves functionalizing pyridine derivatives through nucleophilic aromatic substitution (SNAr). The 2-fluoropyridine moiety is introduced via fluorination of 3-hydroxypyridine or halogen exchange on 3-chloropyridine precursors.

Procedure :

- 3-Chloropyridine-2-carboxylic acid methyl ester is treated with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C for 12–24 hours.

- The fluorinated intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol to introduce the amino group.

- Esterification with thionyl chloride (SOCl₂) in methanol yields the methyl ester, followed by hydrochloride salt formation using gaseous HCl.

Key Data :

Suzuki-Miyaura Coupling for Pyridine Functionalization

Palladium-catalyzed cross-coupling enables the introduction of fluoropyridine groups to propanoate esters. This method is favored for stereochemical control.

Procedure :

- Methyl 2-amino-3-bromopropanoate is reacted with 2-fluoropyridin-3-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na2CO3, dioxane/H2O, 80°C).

- The product is purified via column chromatography (silica gel, ethyl acetate/hexane) and converted to hydrochloride salt using HCl gas.

Optimization Insights :

- Catalyst loading: 5 mol% Pd(PPh₃)₄ minimizes side reactions.

- Temperature: Reactions above 90°C reduce enantiomeric purity due to racemization.

Asymmetric Hydrogenation for Enantioselective Synthesis

Chiral catalysts achieve high enantiomeric excess (ee) in the amino group configuration.

Procedure :

- Methyl 3-(2-fluoropyridin-3-yl)acrylate is subjected to asymmetric hydrogenation using Rhodium-(R)-BINAP complexes in methanol at 50 psi H₂.

- The resulting (S)-enantiomer is isolated via chiral HPLC and treated with HCl in ether to form the hydrochloride.

Performance Metrics :

- Enantiomeric excess: 92–98% ee.

- Turnover number (TON): >1,000 for Rh-BINAP systems.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Microreactor technology improves yield and safety for hazardous intermediates:

Green Chemistry Approaches

Solvent-free conditions and biocatalysts reduce environmental impact:

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 95 | N/A | High |

| Suzuki Coupling | 65 | 98 | 85 (racemic) | Moderate |

| Asymmetric Hydrogenation | 60 | 99 | 98 | Low |

| Continuous Flow | 80 | 97 | N/A | High |

Challenges and Mitigation Strategies

Fluorination Side Reactions

Racemization During Esterification

- Issue : Acidic conditions promote amino group racemization.

- Solution : Employ Steglich esterification (DCC/DMAP) at 0°C to retain chirality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

*Calculated based on structural analysis.

Key Differences and Implications

Aromatic Core

- Pyridine vs. Pyridine’s electron-deficient nature may improve interactions with biological targets like kinases or receptors.

- Fluorine Position : Ortho-fluorine on pyridine (target) vs. para-fluorine on phenyl () alters steric and electronic profiles. Ortho-substitution may hinder rotation, affecting conformational stability .

Functional Groups

- Ester Hydrochloride: The hydrochloride salt improves solubility in polar solvents, a feature shared with analogs like (S)-methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate HCl .

- Hydroxyl/Methoxy vs. Fluorine : Hydroxyl groups (e.g., 3,4-dihydroxyphenyl ) increase polarity and metabolic susceptibility, whereas fluorine enhances lipophilicity and stability.

Physicochemical Properties

Biological Activity

Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride, with the CAS number 2413869-71-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂ClFN₂O₂

- Molecular Weight : 234.65 g/mol

- CAS Number : 2413869-71-1

The compound features a fluoropyridine moiety, which is known to enhance the biological activity of pharmaceuticals by improving their binding affinity to target proteins.

Research indicates that compounds containing fluoropyridine structures often exhibit significant interactions with various biological targets, particularly in the context of cancer therapy. The presence of the amino and ester functional groups in this compound suggests potential for modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic pathways.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Binding : The fluoropyridine component may facilitate binding to receptors associated with neuropharmacological effects, potentially influencing neurotransmitter release.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Anticancer Activity

In a recent study, this compound was tested on various human cancer cell lines. It demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the compound's effects on neuronal cells. Results indicated that it could enhance the release of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating neurological disorders. The modulation effect was attributed to its interaction with specific receptors involved in neurotransmitter signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.